Product packaging for 2-Chloro-1H-imidazole(Cat. No.:CAS No. 16265-04-6)

2-Chloro-1H-imidazole

Cat. No.: B107383
CAS No.: 16265-04-6
M. Wt: 102.52 g/mol
InChI Key: OCVXSFKKWXMYPF-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical and Pharmaceutical Sciences

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and drug discovery. doaj.orgresearchgate.netajrconline.org Its prevalence in nature, as a core component of essential biomolecules like the amino acid histidine, histamine, and nucleic acids, underscores its fundamental biological importance. doaj.orgwikipedia.orgneuroquantology.com In the pharmaceutical arena, the imidazole moiety is a key building block in a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. ajrconline.orgijpsjournal.comnih.govjournalijcar.org

The significance of the imidazole scaffold can be attributed to several key features. Its aromatic nature and the presence of two nitrogen atoms allow for a variety of interactions, including hydrogen bonding, which can enhance the solubility and pharmacokinetic properties of drug candidates. doaj.orgnih.gov Furthermore, the imidazole ring is amenable to a wide range of chemical modifications, providing a versatile platform for the synthesis of diverse compound libraries for drug screening. ajrconline.orgijsrtjournal.com This adaptability has made it a central component in the development of numerous clinically successful drugs. journalijcar.orgpharmaguideline.com The continuous exploration of imidazole derivatives remains a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and reduced side effects. researchgate.netnih.gov

Distinctive Characteristics of Halogenated Imidazoles in Synthetic Methodologies and Reactivity

The introduction of a halogen atom onto the imidazole ring profoundly influences its chemical reactivity and provides unique opportunities in synthetic chemistry. Halogenated imidazoles, such as 2-Chloro-1H-imidazole, serve as versatile intermediates in the synthesis of more complex molecules. ontosight.aichemimpex.com The chlorine substituent at the 2-position of the imidazole ring enhances its reactivity, particularly towards nucleophilic substitution reactions. pharmaguideline.comontosight.ai This allows for the facile introduction of various functional groups at this position, a key strategy in the construction of diverse molecular architectures.

Moreover, halogenated imidazoles are valuable precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. rsc.orgresearchgate.netnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex organic molecules. The ability to selectively functionalize the imidazole core through these methods has expanded the accessible chemical space for drug discovery and materials science. The reactivity of the halogen substituent can be tuned by the electronic nature of other substituents on the imidazole ring, offering a degree of control in synthetic design. chem-soc.simdpi.com

Research Trajectories and Unanswered Questions Pertaining to this compound

Current research on this compound is focused on leveraging its synthetic utility to create novel compounds with potential therapeutic applications. ontosight.aichemimpex.com Scientists are actively exploring its use as a building block for the synthesis of new antifungal, antibacterial, and anticancer agents. ontosight.aichemimpex.com The development of more efficient and selective synthetic methods for the functionalization of this compound remains a key area of investigation. This includes the exploration of new catalytic systems for cross-coupling reactions and the development of regioselective halogenation techniques. rsc.orgmdpi.com

Despite the progress made, several unanswered questions continue to drive research in this area. A deeper understanding of the precise mechanisms by which the chlorine atom influences the biological activity of imidazole-containing compounds is needed. Further investigation is also required to fully elucidate the structure-activity relationships of derivatives synthesized from this compound. Addressing these questions will be crucial for the rational design of new and more effective therapeutic agents based on this versatile chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClN2 B107383 2-Chloro-1H-imidazole CAS No. 16265-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-imidazole
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InChI

InChI=1S/C3H3ClN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXSFKKWXMYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378378
Record name 2-Chloro-1H-imidazole
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Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16265-04-6
Record name 2-Chloro-1H-imidazole
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Record name 2-Chloro-1H-imidazole
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Record name 2-Chloro-1H-imidazole
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Synthetic Methodologies and Advanced Synthetic Routes for 2 Chloro 1h Imidazole

Nucleophilic Substitution Approaches to 2-Chloro-1H-imidazole Synthesis

Nucleophilic substitution is a fundamental approach for the synthesis of this compound. This method typically involves the direct chlorination of a pre-existing imidazole (B134444) ring. The chlorine atom's introduction at the C-2 position significantly enhances the molecule's reactivity, making it a valuable precursor for further chemical modifications. The process can, however, be complex, as direct chlorination of imidazole can lead to a mixture of products, including di- and tri-chlorinated derivatives. wjpsonline.comchemsociety.org.ng

A common strategy involves the reaction of an N-substituted imidazole with a suitable chlorinating agent. For instance, N-methylimidazole can be cooled to low temperatures (e.g., -78°C) in a solvent like anhydrous tetrahydrofuran (B95107) (THF) and then treated with n-butyllithium (n-BuLi) followed by a chlorine source to yield 2-chloro-1-methyl-1H-imidazole. google.com The protection of the N-1 position is often a key step to control the regioselectivity of the chlorination.

Achieving high regioselectivity and yield in the synthesis of this compound is paramount. The choice of chlorinating agent, solvent, temperature, and the use of activating agents or protecting groups are crucial factors that must be optimized.

Protecting the imidazole nitrogen is a common strategy to direct chlorination to the C-2 position. For example, protecting the N-1 position with a group that can later be removed, or a group that also functions as a leaving group in a subsequent nucleophilic substitution, has been explored. google.com Another approach involves using an N-substituted 4-nitroimidazole (B12731) as a starting material. The chlorination can be carried out using agents like trichloroisocyanuric acid in a solvent such as ethyl acetate (B1210297). The reaction rate and regioselectivity can be improved by adding an activating agent, which can reduce the formation of by-products like 5-chloro and 2,5-dichloro isomers by up to 20%. google.com

Subsequent deprotection under acidic conditions, for instance with concentrated hydrochloric acid at elevated temperatures, yields the final 2-chloro-4-nitro-1H-imidazole product. google.com The optimization of these reaction parameters is essential for developing scalable and efficient synthetic processes.

Table 1: Optimization of Chlorination Reaction Conditions

Parameter Condition Outcome Reference
Starting Material N-ethoxymethyl-4-nitroimidazole Allows for regioselective chlorination at C-2. google.com
Chlorinating Agent Trichloroisocyanuric acid Effective for chlorination. google.com
Activating Agent Thiourea (B124793) Enhances reaction rate and regioselectivity. google.com
Solvent Ethyl acetate Provides a suitable reaction medium. google.com
Temperature 70°C Optimal for the chlorination step. google.com

| Deprotection | Concentrated HCl | Removes the N-protecting group to yield the final product. | google.com |

The structure of the starting imidazole derivative significantly influences the outcome of the chlorination reaction. Unsubstituted imidazole is challenging to chlorinate selectively due to the equivalence of the C-4 and C-5 positions and the rapid tautomeric shift of the N-H proton, which complicates the formation of a monochloro product and often leads to 4,5-dichloroimidazole. chemsociety.org.ng

N-substituted imidazoles are generally preferred precursors as they prevent tautomerism and allow for more controlled reactions. For example, protecting the imidazole ring with a tetrahydro-2H-pyran-2-yl (THP) group at the N-1 position facilitates lithiation and subsequent reactions. researchgate.net The presence of electron-withdrawing groups, such as a nitro group at the C-4 or C-5 position, can deactivate the ring towards electrophilic attack but can also direct substitution. In the synthesis of 2-chloro-4-nitroimidazole (B123238) derivatives, starting with an N-substituted 4-nitroimidazole is a key strategy to achieve regioselectivity at the C-2 position. google.com

Direct C-H activation and arylation studies on N-SEM (2-(trimethylsilyl)ethoxymethyl) protected imidazole also highlight the different reactivities of the C-H bonds, with the C-5 position being the most electronically favored for initial functionalization under certain palladium-catalyzed conditions. nih.gov This underscores the importance of the precursor's electronic and structural properties in directing substitution reactions.

Condensation Reactions in the Synthesis of this compound and its Precursors

Condensation reactions are a cornerstone for constructing the imidazole core itself. These methods often involve the cyclization of multiple components and can be adapted to produce precursors for this compound or even incorporate the chloro-substituent directly.

A notable example is the synthesis of 2-butyl-4-chloro-5-formylimidazole, a key intermediate for the drug Losartan. google.comacs.org One route involves the reaction of glycine (B1666218) methyl ester with an imidate under optimized conditions to form an imidazolinone. This intermediate is then treated with a Vilsmeier-Haack reagent (phosphorus oxychloride/DMF) to afford the desired 2-butyl-4-chloro-5-formylimidazole. acs.org Another method starts with the condensation of pentamidine (B1679287) hydrochloride and glyoxal, followed by dehydration and then reaction with phosphorus oxychloride and N,N-dimethylformamide to yield the final product. google.com

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing substituted imidazoles in a single step, offering high atom economy and procedural simplicity. sioc-journal.cn These reactions are valuable for creating the imidazole precursors that can later be chlorinated.

The Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classic MCR for producing tri-substituted imidazoles. acs.orgresearchgate.net This can be extended to four-component reactions (4-MCR) by including a primary amine to yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org These MCRs provide a versatile platform for generating a diverse library of imidazole derivatives. nih.gov For instance, the reaction of benzil, an aldehyde, and ammonium (B1175870) acetate is a common pathway to 2,4,5-triaryl-1H-imidazoles. koreascience.kr The resulting imidazole scaffold can then undergo further modifications, such as halogenation, to introduce a chlorine atom.

The efficiency and selectivity of MCRs for imidazole synthesis are often enhanced by the use of catalysts. A wide array of catalytic systems, including both metal-based and metal-free options, have been developed.

Boric acid has been shown to be an inexpensive and mild catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles under ultrasound irradiation in aqueous media. koreascience.kr Lewis acids like zirconium(IV) chloride are effective in catalyzing the three-component reaction to form fused imidazole systems, such as 5-aminoimidazo[1,2-a]imidazoles. frontiersin.org Various fluoroboric acid-derived catalysts, including aqueous HBF4 and metal tetrafluoroborates like Zn(BF4)2, have been investigated for their ability to catalyze both three- and four-component reactions, with HBF4–SiO2 being a highly effective and recyclable option. rsc.org

Organocatalysts such as ascorbic acid (Vitamin C) and DABCO have also been employed for the synthesis of highly substituted imidazoles, offering an environmentally friendly alternative to metal catalysts. tandfonline.com Furthermore, magnetically recoverable nanocatalysts, like Fe3O4 nanoparticles, provide a "green" approach, facilitating easy separation and reuse of the catalyst. sci-hub.se

Table 2: Comparison of Catalytic Systems for Imidazole Synthesis

Catalyst Reaction Type Key Advantages Reference(s)
Boric Acid 3-component Inexpensive, mild conditions, green solvent (water). koreascience.kr
HBF4–SiO2 3- and 4-component Highly effective, recyclable. rsc.org
Zirconium(IV) Chloride 3-component Efficient Lewis acid for fused imidazoles. frontiersin.org
Ascorbic Acid 4-component Organocatalyst, environmentally friendly, solvent-free. tandfonline.com

Novel and Emerging Synthetic Pathways for this compound Derivatives

Research continues to uncover novel and more efficient pathways for the synthesis of this compound and its derivatives. These emerging methods often focus on improving selectivity, reducing waste, and accessing novel chemical space.

One innovative approach involves the regioselective Suzuki-Miyaura cross-coupling reaction on a dihalogenated imidazole precursor. For example, starting with 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, it is possible to selectively substitute the bromine at the C-2 or C-4 position with various aryl groups using a palladium catalyst. mdpi.com This demonstrates the ability to selectively functionalize a pre-halogenated imidazole ring, a strategy that could be adapted for chloro-derivatives.

Direct C-H functionalization represents another advanced strategy. Palladium-catalyzed C-H arylation allows for the sequential and regioselective introduction of aryl groups at all three C-H bonds of the imidazole core. nih.gov While this has been demonstrated for arylation, the principles of regioselective C-H activation could potentially be applied to direct chlorination, offering a more atom-economical route that avoids the need for pre-functionalized substrates.

Furthermore, the development of one-pot syntheses that combine ring formation and functionalization continues to be a major goal. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, showcasing the trend towards more streamlined and environmentally benign synthetic processes. organic-chemistry.org

Solvent-Free Synthesis Techniques

Solvent-free synthesis, often referred to as solid-state or neat reaction, is a cornerstone of green chemistry, aiming to reduce volatile organic compound emissions. For imidazole synthesis, these techniques often involve grinding or heating reactants in the absence of a traditional solvent.

One notable approach is the one-pot, three-component synthesis of substituted imidazoles by grinding. phytojournal.com This method involves the reaction of a substituted benzaldehyde, benzil, and ammonium acetate in the presence of a catalyst like potassium dihydrogen phosphate. phytojournal.com While this has been applied to create more complex imidazoles, such as 2-(2-chloro phenyl)-4,5-diphenyl-1H-imidazole, the principle demonstrates a viable solvent-free pathway to the imidazole ring system. phytojournal.com The advantages of this grinding method include good yields, straightforward workup procedures, short reaction times, and environmental friendliness compared to conventional solvent-based methods. phytojournal.com

Another solvent-free strategy utilizes Brønsted acidic ionic liquids as catalysts. arabjchem.org These reactions can proceed via a one-pot, three-component condensation of benzil, various aldehydes, and ammonium acetate under neat conditions at elevated temperatures (e.g., 120 °C). arabjchem.org This methodology is characterized by excellent yields, rapid reaction times, and the use of a recyclable, non-toxic catalyst. arabjchem.org Furthermore, metal-free, solvent-free, aerobic conditions have been established for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls, showcasing the breadth of solventless possibilities. rsc.org

Table 1: Comparison of Solvent-Free Synthesis Methods for Substituted Imidazoles

MethodReactantsCatalystConditionsProduct ExampleYieldReference
Grinding2-chloro benzaldehyde, Benzil, Ammonium AcetatePotassium Dihydrogen Phosphate (10 mol%)Grinding, Room Temperature2-(2-chloro phenyl)-4,5-diphenyl-1H-imidazoleGood phytojournal.com
Ionic Liquid CatalysisBenzaldehyde, Benzil, Ammonium Acetate(4-sulfobutyl)tris(4-sulfophenyl) phosphonium (B103445) hydrogen sulfate (B86663) (15 mol%)120 °C2,4,5-Triphenyl-1H-imidazole95% arabjchem.org
Metal-Free AerobicBenzylamine (B48309), BenzilAcetic Acid (30 mol%)140 °C, Aerobic1-Benzyl-2,4,5-triphenyl-1H-imidazole91% rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced times.

The synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a key intermediate for the angiotensin II antagonist Losartan, has been successfully achieved using microwave assistance. researchgate.netacs.org This highlights the applicability of MAOS for creating functionalized 2-chloro-imidazole derivatives. In other instances, microwave irradiation under solvent-free conditions has been used for the one-pot synthesis of 2,4,5-triarylimidazoles. rasayanjournal.co.in For example, the reaction of benzil, 4-chlorobenzaldehyde, and ammonium acetate with a catalytic amount of glyoxylic acid under microwave irradiation for just 1.5 minutes yielded 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole in 98% yield. rasayanjournal.co.in

The synthesis of 2-substituted 2-imidazolines, such as 2-(2-Chloro phenyl)-4,5-dihydro-1H-imidazole, has also been efficiently conducted using microwave irradiation, achieving high yields in minutes. researchgate.net These protocols often offer significant advantages over conventional heating methods, which can require several hours to reach completion. asianpubs.org

Table 2: Microwave-Assisted Synthesis of Chloro-Substituted Imidazole Derivatives

ProductReactantsCatalyst/ConditionsTimeYieldReference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleBenzil, 4-chlorobenzaldehyde, Ammonium acetateGlyoxylic acid (5 mol%), Microwave (800W), Solvent-free1.5 min98% rasayanjournal.co.in
2-(2-Chloro phenyl)-4,5-dihydro-1H-imidazole2-chlorobenzonitrile, EthylenediamineCarbon disulfide, Microwave (100W)1 min70-80% researchgate.net
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleBenzil, 4-chlorobenzaldehyde, Ammonium acetate8-hydroxy-7-iodoquinoline-5-sulfonic acid (HISA), Ethanol (B145695), Microwave3 min95% aip.org

One-Pot Synthesis Strategies

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. Many of the aforementioned solvent-free and microwave-assisted methods are also one-pot strategies. phytojournal.comrsc.orgrasayanjournal.co.in

A general one-pot synthesis for novel imidazol-2-yl-1H-quinolin-2-one derivatives involves the direct reaction of 2-chloroquinolin-3-carbaldehyde with aromatic o-diamines in aqueous acetic acid. researchgate.net The addition of an acid catalyst like Amberlyst®-15 was found to increase both the reaction speed and the product yield. researchgate.net

The synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a one-pot process that combines a Palladium-catalyzed N-arylation with a Copper-catalyzed C–H functionalization/C–N bond formation, starting from N-phenylbenzimidamides and iodo- or bromobenzenes. rsc.org Similarly, 2-substituted benzimidazoles can be prepared in a one-pot reaction from 2-aminophenols and thioamides promoted by triphenylbismuth (B1683265) dichloride. beilstein-journals.org These examples showcase the power of one-pot strategies in constructing complex imidazole-containing structures from readily available starting materials.

Protection and Deprotection Strategies for Imidazole Backbone Functionalization

To achieve regioselective functionalization of the imidazole ring, protection and deprotection strategies are essential. The chloro-substituent at the C-2 position can itself act as a directing group or a protecting group that can be removed later.

A robust method for the alkylation of the imidazole backbone involves the protection of the N-1 position with a tetrahydro-2H-pyran-2-yl (THP) group and using the chloro group at C-2 as a directing auxiliary group. researchgate.net The N-THP group is readily introduced by reacting imidazole with 2-chloro-THP. researchgate.net This strategy effectively prepares the imidazole scaffold for subsequent regioselective modifications. researchgate.net Similarly, protecting the C-2 position with a trimethylsilyl (B98337) group has also been employed to direct lithiation to the C-5 position. acs.org

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another effective protecting group for the imidazole nitrogen. It has been instrumental in developing a general approach for the sequential and regioselective C-H arylation of all three carbon atoms of the imidazole core. nih.govacs.org A key "SEM-switch" strategy, which transfers the SEM group from the N-1 to the N-3 nitrogen, enables the otherwise difficult functionalization at the C-4 position. nih.govacs.org

Deprotection of these groups is a critical final step. The THP group can be cleaved under acidic conditions, while the C-2 chloro group can be removed via hydrogenation. researchgate.net The SEM group is also typically removed under acidic conditions.

Lithiation and Subsequent Alkylation of Protected Imidazole Rings

Directed lithiation is a powerful tool for introducing substituents onto the imidazole ring with high regioselectivity. By using the protection strategies described above, specific carbon atoms can be deprotonated to form an organolithium intermediate, which then reacts with various electrophiles.

A well-developed method utilizes 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole as the substrate. researchgate.net Treatment of this compound with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively deprotonates the C-5 position. researchgate.netresearchgate.net The resulting lithiated species can then be quenched with a range of electrophilic reagents, including haloalkanes, aldehydes, and ketones, to introduce various alkyl groups at the C-5 position. researchgate.net This method demonstrates good functional group tolerance, although it is more effective with non-bulky electrophiles. researchgate.net

Following alkylation, the protecting groups are removed. The N-1 THP group is typically cleaved with acid treatment, and the C-2 chloro group can be removed by catalytic hydrogenation, yielding the C-5 alkylated 1H-imidazole. researchgate.net This sequential protection-lithiation-alkylation-deprotection strategy provides a concise and improved route for the specific alkylation of the imidazole backbone. researchgate.net

Table 3: Scope of Electrophiles in the Alkylation of 5-Lithio-2-chloro-1-THP-1H-imidazole

ElectrophileReagentProductYield (%)Reference
Alkyl HalideIodomethane5-Methyl-2-chloro-1-THP-1H-imidazole85 researchgate.net
Alkyl Halide1-Iodobutane5-Butyl-2-chloro-1-THP-1H-imidazole75 researchgate.net
AldehydeBenzaldehyde(2-Chloro-1-THP-1H-imidazol-5-yl)(phenyl)methanol60 researchgate.net
KetoneAcetone2-(2-Chloro-1-THP-1H-imidazol-5-yl)propan-2-ol70 researchgate.net
KetoneCyclohexanone1-(2-Chloro-1-THP-1H-imidazol-5-yl)cyclohexan-1-ol65 researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1h Imidazole

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the imidazole (B134444) ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-Chloro-1H-imidazole, allowing for the introduction of diverse functional groups onto the imidazole scaffold. The general mechanism involves nucleophilic attack at the electrophilic C-2 carbon, leading to the displacement of the chloride ion.

Reactivity with Nitrogen-Based Nucleophiles (Amines, Hydrazine)

This compound and its derivatives readily react with nitrogen-based nucleophiles. For instance, the related compound 2-chloro-1H-benzo[d]imidazole undergoes substitution with primary amines such as 2-aminopyridine (B139424) and benzylamine (B48309) when refluxed in ethanol (B145695), yielding the corresponding N-substituted 2-amino-1H-benzo[d]imidazoles. Similarly, reaction with the secondary amine morpholine (B109124) produces the expected 2-morpholino derivative.

Hydrazine hydrate (B1144303) also serves as an effective nucleophile. Its reaction with 2-chloro-1H-benzo[d]imidazole in refluxing ethanol for six hours produces 2-hydrazinyl-1H-benzo[d]imidazole in good yield. These reactions demonstrate a general and effective method for forming C-N bonds at the C-2 position of the imidazole ring.

Table 1: Reactions with Nitrogen-Based Nucleophiles
SubstrateNucleophileConditionsProductYield
2-chloro-1H-benzo[d]imidazole2-aminopyridineEthanol, Reflux, 6hN-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine-
2-chloro-1H-benzo[d]imidazoleBenzylamineEthanol, Reflux, 6hN-benzyl-1H-benzo[d]imidazol-2-amine-
2-chloro-1H-benzo[d]imidazoleHydrazine HydrateEthanol, Reflux, 6h2-hydrazinyl-1H-benzo[d]imidazole75%

Reactions with Sulfur-Based Nucleophiles (Thiols, Thiourea)

Sulfur-based nucleophiles, including thiols and thiourea (B124793), react with 2-chloro-imidazoles to form sulfur-containing imidazole derivatives. The reaction with thiols (mercaptans) leads to the formation of 2-thioether-substituted imidazoles. For example, the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives has been achieved by reacting a substituted 2-chloroquinoline (B121035) with 1H-benzo[d]imidazole-2-thiol in methanol (B129727), a reaction catalyzed by copper nanoparticles.

Thiourea can be used to introduce a thiol group. The initial reaction of an alkyl halide with thiourea forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. This general method is applicable for converting this compound into imidazole-2-thiol.

Table 2: Reactions with Sulfur-Based Nucleophiles
SubstrateNucleophileCatalyst/ConditionsProduct Type
2-chloro-3-(chloromethyl)quinoline1H-benzo[d]imidazole-2-thiolCu-NP/C, Methanol, RT2-thioether derivative
Alkyl Halide (General)Thiourea1. Ethanol, Reflux; 2. NaOH(aq)Thiol (via isothiouronium salt)

Reactions with Oxygen-Based Nucleophiles (Alkoxides)

The chlorine atom at the C-2 position can also be displaced by oxygen-based nucleophiles like alkoxides to form 2-alkoxy-1H-imidazoles. While direct examples with the parent this compound are not extensively detailed, reactions on substituted derivatives illustrate this pathway. For instance, nucleophilic substitution using nucleophiles such as sodium methoxide (B1231860) in polar aprotic solvents like dimethylformamide is a known method for introducing alkoxy groups onto the imidazole ring. A transesterification reaction on a complex imidazole derivative using sodium methoxide in methanol also highlights the reactivity of alkoxides with imidazole systems.

Catalytic Enhancement of Nucleophilic Substitution

The efficiency of nucleophilic substitution reactions on 2-chloro-imidazoles can be significantly improved through catalysis.

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reactants in different phases, such as a solid inorganic salt (nucleophile source) and a substrate in an organic solvent. Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts facilitate the transfer of the nucleophile anion into the organic phase, accelerating the reaction. This method can lead to faster reactions, higher yields, and fewer byproducts, making it particularly useful in green chemistry applications.

Transition-Metal Catalysis: Copper catalysts have proven effective in promoting C-S bond formation. For example, copper nanoparticles supported on carbon microspheres have been used to catalyze the reaction between 2-chloroquinoline derivatives and 1H-benzo[d]imidazole-2-thiol under mild conditions, affording high yields of the thioether product.

Oxidation and Reduction Reactions of the Imidazole Ring System

The imidazole ring can undergo oxidation, although it is generally a stable aromatic system. The specific outcome of the reaction depends on the substrate and the oxidizing agent used.

Formation of Imidazole-2-Carboxylic Acid Derivatives via Oxidation

The synthesis of imidazole-2-carboxylic acids from this compound is not typically a direct, one-step oxidation. Instead, it often involves a multi-step sequence. One plausible route involves the initial conversion of the 2-chloro group to a more easily oxidizable functional group. For example, a 2-thio-imidazole derivative can be oxidized to a carboxylic acid. The oxidation of a 2-hydroxymethyl group on the imidazole ring to a carboxylic acid using oxidizing agents like silver oxide is a known transformation.

Alternatively, direct carboxylation of the imidazole ring can be achieved. A patented process describes the preparation of 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding imidazole with carbon dioxide under high pressure (40 to 180 bar) and high temperature (180° to 280° C) in the presence of a base like potassium carbonate. google.com This method, known as the Kolbe-Schmitt reaction, provides a direct route to the carboxylic acid at the C-2 position. Furthermore, a method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester has been developed, indicating that chloro-substituted imidazole carboxylic acids are accessible intermediates. google.com

Reduction to 2-Amino-1H-imidazole Derivatives

The conversion of this compound to 2-amino-1H-imidazole derivatives represents a key transformation, as the 2-aminoimidazole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds. This reduction process involves the replacement of the chlorine atom with an amino group. While direct reduction can be challenging, the transformation is often achieved through nucleophilic substitution where an amine acts as the nucleophile, displacing the chloride.

The synthesis of 2-amino-imidazole derivatives can also be accomplished through multi-component reactions. For instance, a common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate (B1210297). researchgate.net Another approach utilizes the reaction of α-halocarbonyl compounds with thioureas or thioamides. These methods, while not direct reductions of this compound, highlight the importance of the resulting 2-aminoimidazole products in medicinal chemistry. The introduction of an amine group at the 2-position has been shown to enhance the antimicrobial activity of the imidazole core.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable substrate in this regard. The reactivity of the C-Cl bond allows for its participation in various transition metal-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction is particularly valuable for creating biaryl structures, which are common in pharmaceuticals and materials science. nih.govnih.gov this compound and its derivatives can act as the halide partner in these reactions, although the presence of the N-H group can sometimes complicate the catalytic cycle. nih.gov

The general mechanism of the Suzuki-Miyaura reaction involves three key steps: youtube.comyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 2-chloroimidazole, forming a Pd(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com

The efficiency of the Suzuki-Miyaura coupling of 2-chloroimidazoles is influenced by the choice of ligands on the palladium catalyst, the base, and the solvent system. rsc.org Bulky, electron-rich phosphine (B1218219) ligands have been shown to improve the catalytic activity, allowing for the coupling of even challenging substrates like unactivated aryl chlorides. nih.govnih.gov For nitrogen-rich heterocycles like imidazoles, the acidic N-H group can interact with the palladium catalyst, potentially forming inhibitory complexes. nih.gov Despite this, successful methods have been developed for the direct coupling of unprotected N-H azoles. nih.gov

Table 1: Components in a Typical Suzuki-Miyaura Reaction

Component Role Example
Aryl Halide Electrophilic partner This compound
Organoboron Reagent Nucleophilic partner Phenylboronic acid
Palladium Catalyst Facilitates the reaction Pd(OAc)₂ with a phosphine ligand
Base Activates the organoboron reagent K₃PO₄

| Solvent | Dissolves reactants and reagents | Dioxane/Water |

This table provides a generalized example of components used in Suzuki-Miyaura cross-coupling reactions.

Copper-catalyzed cross-coupling reactions, particularly N-arylation (a variant of the Ullmann condensation), provide an alternative and often complementary approach to palladium-catalyzed methods for functionalizing imidazoles. cmu.edumit.edunih.gov These reactions are effective for forming carbon-nitrogen bonds, linking an aryl group to the nitrogen of the imidazole ring.

The mechanism of copper-catalyzed N-arylation is believed to proceed through a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. In one proposed pathway, a Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. researchgate.net This is followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. cmu.edu Another proposed mechanism involves the formation of a copper(II) intermediate. nih.gov The presence of oxygen can play a crucial role, often facilitating the re-oxidation of Cu(I) to the active catalytic species. cmu.edunih.gov

Key mechanistic features include:

Ligand Acceleration: The use of ligands, such as 1,10-phenanthroline (B135089) or diamines, can significantly accelerate the reaction rate and improve yields. cmu.edumit.eduresearchgate.net

Oxidative Addition: The reaction of a Cu(I) complex with an aryl halide is often a key step. researchgate.net

Reductive Elimination: The final bond-forming step involves the reductive elimination from a higher-valent copper intermediate. cmu.edu

Computational studies and spectroscopic techniques have been employed to elucidate the intricate details of these reaction pathways, including the characterization of reaction intermediates. researchgate.netnih.gov For instance, in some systems, nearly all proposed intermediates in the catalytic cycle have been isolated and characterized, providing strong evidence for the proposed mechanism. nih.gov

Regioselective Functionalization of the Imidazole Ring

Achieving regioselectivity in the functionalization of the imidazole ring is a significant synthetic challenge. The different carbon and nitrogen positions exhibit distinct reactivities, which can be exploited to introduce substituents at specific sites.

A powerful strategy for the regioselective functionalization of the C-4 and C-5 positions of the imidazole ring involves directed ortho-metalation, specifically lithiation, followed by quenching with an electrophile. researchgate.net To achieve this, the more reactive N-H and C-2 positions must be protected. researchgate.net The chloro group at C-2 serves as an effective protecting/directing group in this context. researchgate.net The N-1 position is typically protected with a group like tetrahydro-2H-pyran-2-yl (THP). researchgate.net

The synthetic sequence is as follows:

Protection: The imidazole is first protected at the N-1 and C-2 positions. The synthesis of 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole provides a suitable starting material. researchgate.net

Lithiation: The protected imidazole is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures. This selectively removes a proton from the C-5 position, which is the most acidic remaining C-H bond, to form a lithiated intermediate. researchgate.netnih.govacs.org

Electrophilic Quenching: The highly reactive lithiated species is then treated with an electrophile, which introduces a new functional group at the C-5 position. researchgate.netnih.gov Further deprotonation and functionalization at the C-4 position can also be achieved. nih.govacs.org

Deprotection: The protecting groups can be subsequently removed to yield the C-5 functionalized imidazole. researchgate.net

This methodology allows for the introduction of a wide variety of substituents onto the imidazole backbone.

Table 2: Examples of Electrophiles for C-5 Functionalization of Lithiated Imidazole

Electrophile Type Example Electrophile Resulting Functional Group
Haloalkanes Methyl iodide Methyl
Aldehydes Benzaldehyde Hydroxy(phenyl)methyl
Ketones Acetone 1-Hydroxy-1-methylethyl

| Silyl Halides | Trimethylsilyl (B98337) chloride | Trimethylsilyl |

This table illustrates the versatility of the lithiation-electrophilic quench strategy for introducing diverse functional groups. Data synthesized from information in researchgate.netnih.gov.

Reaction Pathways and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of molecules like this compound. uantwerpen.beresearchgate.net These theoretical studies provide deep insights into reaction mechanisms, electronic structures, and the stability of intermediates and transition states, which are often difficult to probe experimentally.

Key areas of computational investigation include:

Molecular Geometry and Electronic Properties: DFT calculations can optimize the ground-state geometry of this compound and its derivatives, providing accurate bond lengths and angles. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO indicates sites susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. uantwerpen.beresearchgate.net For imidazole derivatives, negative regions are often localized over the nitrogen atoms. researchgate.net

Transition State Analysis: By mapping the potential energy surface of a reaction, computational methods can locate the transition state structures. Analyzing the geometry and energy of the transition state provides critical information about the reaction barrier (activation energy) and the mechanism of bond formation and breakage. The steric and electronic effects of substituents on the stability of these transition states can be systematically studied.

For example, computational studies on copper-catalyzed reactions of this compound have helped to elucidate the role of the chloro group as a leaving group and how substituents on the imidazole ring influence regioselectivity and transition-state stability. Similarly, DFT calculations have been used to rationalize the regioselectivity observed in functionalization reactions and to predict the most reactive sites within the molecule. uantwerpen.be

Applications in Medicinal Chemistry and Biological Activity Studies

Pharmacological Activities of 2-Chloro-1H-imidazole Derivatives

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. rsc.orgnih.govresearchgate.net The strategic incorporation of different functional groups onto the imidazole (B134444) ring has allowed for the fine-tuning of these biological activities, leading to the identification of several promising lead compounds for further investigation.

Antimicrobial and Antifungal Efficacy

The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govscirp.org Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of a variety of pathogenic microorganisms, including bacteria and fungi. nih.govscirp.orgoup.com

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, novel imidazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov One study reported that synthesized imidazole derivatives, HL1 and HL2, demonstrated antimicrobial activities against various bacterial strains, although at different concentrations. nih.gov Specifically, HL2 exhibited a higher minimum inhibitory concentration (MIC) against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii compared to Gram-positive strains. nih.gov Generally, many of the tested imidazole compounds have shown better activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org

Compound/DerivativeBacterial StrainActivity/MICReference
HL1Staphylococcus aureusMIC of 625 µg/mL nih.gov
HL1MRSAMIC of 1250 µg/mL nih.gov
HL2Staphylococcus aureusMIC of 625 µg/mL nih.gov
HL2MRSAMIC of 625 µg/mL nih.gov
HL2Escherichia coliMIC of 2500 µg/mL nih.gov
HL2Pseudomonas aeruginosaMIC of 2500 µg/mL nih.gov
HL2Acinetobacter baumanniiMIC of 2500 µg/mL nih.gov
Compounds 3, 13, 15aVarious Gram-positive & Gram-negativeExcellent antibacterial activity scirp.org
Compounds 15b, 17, 20, 21, 23Various Gram-positive & Gram-negativeModerate antibacterial activity scirp.org
Compounds 2, 6, 22Various Gram-positive & Gram-negativeWeak antibacterial activity scirp.org
All test compoundsPseudomonas aeruginosaInactive scirp.org

Derivatives of this compound have also been investigated for their efficacy against pathogenic fungi. A series of 35 benzimidazole (B57391) derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated for their antifungal activities against five phytopathogenic fungi. researchgate.net One compound, 5b, demonstrated remarkable antifungal properties against several fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani. researchgate.netnih.gov Another compound, 4m, showed strong growth inhibition of C. gloeosporioides, Alternaria solani, and F. solani. researchgate.netnih.gov Furthermore, some newly synthesized imidazole derivatives have shown promising activity against various Candida species. For instance, compound 5d was effective against C. albicans, C. parapsilosis, and C. krusei, while compounds 5e and 5h also exhibited notable antifungal effects. tandfonline.com

Compound/DerivativeFungal StrainIC50/MICReference
4mColletotrichum gloeosporioides20.76 µg/mL researchgate.netnih.gov
4mAlternaria solani27.58 µg/mL researchgate.netnih.gov
4mFusarium solani18.60 µg/mL researchgate.netnih.gov
5bCytospora sp.30.97 µg/mL researchgate.netnih.gov
5bColletotrichum gloeosporioides11.38 µg/mL researchgate.netnih.gov
5bBotrytis cinerea57.71 µg/mL researchgate.netnih.gov
5bFusarium solani40.15 µg/mL researchgate.netnih.gov
7fBotrytis cinerea13.36 µg/mL researchgate.netnih.gov
5dCandida albicansMIC50 of 0.98 µg/mL tandfonline.com
5dCandida parapsilosisMIC50 of 0.98 µg/mL tandfonline.com
5dCandida kruseiMIC50 of 0.98 µg/mL tandfonline.com
5eCandida albicansMIC50 of 1.96 µg/mL tandfonline.com
5eCandida kruseiMIC50 of 1.96 µg/mL tandfonline.com
5hCandida albicansMIC50 of 1.96 µg/mL tandfonline.com
5hCandida parapsilosisMIC50 of 0.98 µg/mL tandfonline.com

Anti-inflammatory and Analgesic Properties

The imidazole moiety is a key component in many compounds with anti-inflammatory and analgesic activities. researchgate.net Researchers have synthesized and evaluated various this compound derivatives for these properties. A study on novel imidazole analogues demonstrated significant analgesic and anti-inflammatory effects. researchgate.net For example, compound 2g, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, showed notable analgesic activity, while compounds 2a and 2b exhibited good anti-inflammatory activity, comparable to the standard drug diclofenac. researchgate.net Another study synthesized 2-amino-1H-benzimidazoles and 1,2-dihydro-2-iminocycloheptimidazoles and found that some of these compounds possessed potent anti-inflammatory and analgesic activities. jst.go.jp

Compound/DerivativeActivityEfficacyReference
2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole)Analgesic89% at 100 mg/kg b.w. researchgate.net
2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole)Anti-inflammatory100% at 100 mg/kg b.w. researchgate.net
2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole)Anti-inflammatory100% at 100 mg/kg b.w. researchgate.net
4e (1-(2-benzothiazolyl)-2-cyclohexylimino-1,2-dihydrocycloheptimidazole)AnalgesicED50=1.7 mg/kg p.o. jst.go.jp

Anticancer and Antitumor Potential

The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds. rsc.orgrsc.org A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized, with some compounds showing moderate to high inhibitory activities against several human cancer cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. rsc.org The representative compound 3a1 from this series also demonstrated effective inhibition of tumor growth in a HepG2 xenograft mouse model. rsc.org Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in tumor cells. rsc.org Furthermore, other imidazole-based compounds have been shown to induce apoptosis and cellular senescence, highlighting their anticancer potential. rsc.org

Compound/DerivativeCancer Cell Line(s)Activity/IC50Reference
3a1 (2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative)HepG2, SK-OV-3, NCI-H460, BEL-7404Moderate to high inhibitory activity rsc.org
NSC 771432 (2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine)A549Inhibits anchorage-independent growth, cell migration; induces G2/M cell cycle arrest and cellular senescence rsc.org
Compound 35 (2-phenyl benzimidazole derivative)MCF-7IC50 of 3.37 µM nih.gov
Compound 36 (2-phenyl benzimidazole derivative)MCF-7IC50 of 6.30 µM nih.gov

Antitubercular Activity of Nitroimidazole Derivatives

Nitroimidazole derivatives are a significant class of compounds being investigated for their antitubercular activity. finechem-mirea.ru Specifically, 4-nitroimidazoles have shown activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), while 5-nitroimidazoles are primarily active against anaerobic Mtb. nih.gov The synthesis of hybrid molecules containing a 4-nitroimidazole (B12731) moiety linked to other heterocyclic systems, such as thiadiazole, is being explored as a strategy to develop new anti-tuberculosis agents. finechem-mirea.ru Research into the structure-activity relationships of these compounds has identified key features necessary for their aerobic and anaerobic activities. nih.gov For instance, the reaction of 2-chloro-4-nitroimidazole (B123238) with protected bromoethanol is a step in the synthesis of these potential antitubercular agents. nih.gov

Other Reported Biological Activities (e.g., Antiviral, Antiparasitic)

Beyond its more commonly cited applications, the this compound scaffold and its derivatives have been investigated for a range of other biological activities, notably as antiviral and antiparasitic agents.

Antiviral Activity: Research has demonstrated the potential of imidazole-based compounds against various viral targets. A series of polyhalogenated imidazole nucleosides, designed as structural analogues to known antiviral agents, showed activity against human cytomegalovirus (HCMV). acs.org Specifically, the parent polyhalogenated imidazoles exhibited inhibitory concentrations (IC₅₀) around 35 μM against HCMV. acs.org In the context of other viruses, imidazole derivatives have been explored for their inhibitory effects. For instance, a copper complex of 2,4,5-triphenyl-1H-imidazole was found to inhibit the replication of Dengue virus (DENV-2). nih.gov Furthermore, computational studies have predicted favorable antiviral activity for imidazole derivatives against the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.govtandfonline.com Other studies have identified 2-phenylbenzimidazole (B57529) analogues with potent activity against a range of RNA and DNA viruses, including vaccinia virus (VV) and bovine viral diarrhea virus (BVDV). nih.gov

Antiparasitic Activity: The imidazole core is a key feature in several antiparasitic drugs. bvsalud.org Derivatives of this compound have shown promise in this area. A study on new 1,4-bis(alkylamino)- and 1-alkylamino-4-chloroazine and benzoazine derivatives containing imidazole rings revealed significant in vitro activity against several parasitic protozoa. nih.gov These compounds were tested against Leishmania infantum, Leishmania braziliensis, Leishmania donovani, and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Many of the synthesized compounds showed activity against more than one parasite species, with one derivative proving active against all three Leishmania species and T. cruzi. nih.gov The mechanism for some of these compounds is believed to be linked to the inhibition of the iron-containing superoxide (B77818) dismutase (Fe-SOD) enzyme, which is crucial for parasite survival. nih.gov Additionally, benzimidazolyl-chalcone derivatives have demonstrated antileishmanial activity against Leishmania donovani. nih.gov The broader class of benzimidazoles, which share a fused imidazole ring, are known to act as antiparasitic agents by impairing the polymerization of tubulin in parasites. bvsalud.org

Derivative ClassActivity TypeTarget Organism/VirusKey FindingsCitation
Polyhalogenated imidazole nucleosidesAntiviralHuman cytomegalovirus (HCMV)Parent imidazoles showed activity with IC₅₀ values around 35 μM. acs.org
Copper complex of 2,4,5-triphenyl-1H-imidazoleAntiviralDengue virus (DENV-2)Inhibited viral replication. nih.gov
Imidazole-containing azine and benzoazine derivativesAntiparasiticLeishmania sp., Trypanosoma cruziShowed potent in vitro activity, potentially via Fe-SOD inhibition. nih.gov
Benzimidazolyl-chalconesAntiparasiticLeishmania donovaniExhibited antileishmanial properties. nih.gov
2-Phenylbenzimidazole analogsAntiviralVaccinia virus (VV), Bovine viral diarrhea virus (BVDV)Demonstrated potent inhibitory activity with low EC₅₀ values. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR analyses have provided valuable insights into how structural modifications influence biological activity. The unique electronic properties and reactivity of the imidazole ring, enhanced by the chloro-substituent, can be fine-tuned by altering substituents at various positions on the heterocyclic core. researchgate.netrjptonline.org

SAR studies on benzimidazoles, which are structurally analogous, have shown that substitutions at the N1, C2, C5, and C6 positions significantly affect anti-inflammatory activity. nih.gov For antifungal imidazole derivatives, it was found that the introduction of electron-withdrawing or electron-donating groups at the para position of phenyl rings resulted in moderate to no activity, while similar groups at the meta position led to a complete loss of activity. researchgate.net This highlights the critical importance of substituent positioning.

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the imidazole ring profoundly impact the molecule's biological profile. imp.kiev.ua The chlorine atom at the C2 position is a key feature, enhancing the compound's reactivity and allowing it to form covalent bonds with biological targets. chemimpex.com

Halogen Substituents: The presence of a chlorine atom is often cited as a contributor to enhanced biological activity. ontosight.ai In one study of antifungal imidazole derivatives, compounds with 4-chloro and 3,4-dichloro substituents demonstrated significant activity, underscoring the positive effect of chlorine. tandfonline.com In another SAR study, a chloroimidazole derivative was the most active compound, with an IC₅₀ of 0.3 nM against the bradykinin (B550075) B1 receptor. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a critical role. For a series of 2,5-diarylated imidazole derivatives, the presence of electron-withdrawing groups like trifluoromethyl (CF₃), cyano (CN), or nitro (NO₂) in the meta position of a phenyl ring resulted in a loss of antifungal activity. researchgate.net

Alkyl and Aryl Groups: The introduction of bulky alkyl groups, such as tert-butyl or isopropyl, at the N-1 position of imidazole can enhance antifungal activity, while longer alkyl chains can improve antibacterial activity. imp.kiev.ua In a study of estrogen receptor modulators, aryl and alkyl substitutions were investigated, with findings indicating that chlorine substituents on the phenolic rings of these derivatives reduced the desired activity. acs.org

Pharmacophore Elucidation and Optimization

Pharmacophore modeling helps identify the essential structural features required for biological activity, guiding the design of more potent and selective molecules. The imidazole ring is considered a vital pharmacophore in medicinal chemistry due to its structural versatility and ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking. ontosight.aifrontiersin.orgijmrhs.com

Optimization strategies often involve attaching different pharmacophoric groups to the imidazole core. For example, new selective cyclooxygenase-2 (COX-2) inhibitors were developed by attaching a suitable pharmacophore directly to the central imidazole ring. nih.gov The imidazole scaffold allows for numerous substitution possibilities, which is advantageous for optimizing target selectivity and pharmacokinetic properties during drug development. frontiersin.org By understanding the key interactions between the imidazole derivative and its biological target through methods like molecular docking, researchers can refine the pharmacophore to enhance binding affinity and efficacy. tandfonline.com For instance, SAR studies on benzimidazoles have elucidated that specific substitutions can direct the molecule to antagonize different receptors, such as cannabinoid or bradykinin receptors, demonstrating how pharmacophore optimization can tune biological activity. nih.gov

Mechanism of Action at Molecular Targets

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets. The presence of the electron-withdrawing chlorine atom at the 2-position enhances the reactivity of the imidazole ring, making it susceptible to nucleophilic attack and enabling the formation of stable bonds with biological macromolecules like enzymes and receptors. This interaction can lead to the inhibition or modulation of the target's function, thereby eliciting a therapeutic effect. For example, many imidazole-based anticancer agents are designed to target molecular pathways and proteins that are essential for the growth and survival of cancer cells. frontiersin.org

Interactions with Enzymes and Receptors

Derivatives of this compound interact with a wide array of enzymes and receptors, which is the basis for their diverse pharmacological activities.

Enzyme Interactions: A prominent mechanism for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol (B1671047) biosynthesis in fungi. tandfonline.comclinmedkaz.org The imidazole nitrogen atoms bind to the heme iron ion in the enzyme's active site, disrupting its function. tandfonline.com Other targeted enzymes include sirtuins, a class of histone deacetylases. Imidazole derivatives have been identified as sirtuin inhibitors, with molecular docking studies confirming their ability to bind to the catalytic domain of various sirtuin isoforms. frontiersin.orgnih.gov In the realm of inflammation, imidazole derivatives have been shown to interact with and inhibit the COX-2 enzyme. nih.gov Antiparasitic activity has been linked to the inhibition of the Fe-SOD enzyme in Leishmania and Trypanosoma species. nih.gov

Receptor Interactions: Nonpeptide imidazole derivatives, such as the antihypertensive drug Losartan, function as antagonists at angiotensin II receptors. rjptonline.orgnih.gov Studies have detailed their binding to these receptors, leading to the blockage of angiotensin II's physiological effects. nih.gov Benzimidazole derivatives have also been shown to act as antagonists at bradykinin B1 and cannabinoid receptors. nih.gov

Derivative/ClassMolecular TargetType of InteractionResulting EffectCitation
Azole ImidazolesLanosterol 14α-demethylaseBinding to heme iron in the active siteAntifungal activity tandfonline.com
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297)Sirtuins (e.g., Sirt1, Sirt6, Sirt7)Binding to the catalytic domainInhibition of deacetylase activity frontiersin.orgnih.gov
N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyanilineCyclooxygenase-2 (COX-2)Interaction with the catalytic pocketAnti-inflammatory activity nih.gov
Losartan (imidazole derivative)Angiotensin II ReceptorReceptor antagonismAntihypertensive effect rjptonline.orgnih.gov
Imidazole-containing azinesIron Superoxide Dismutase (Fe-SOD)Enzyme inhibitionAntiparasitic activity nih.gov
2-Aryl benzimidazolesEGFR, VEGFR-2, PDGFRReceptor Tyrosine Kinase (RTK) inhibitionAntitumor activity nih.gov

Inhibition and Modulation of Target Activity

The interaction of this compound derivatives with their molecular targets leads to a measurable inhibition or modulation of biological activity. For enzyme inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC₅₀). For example, a novel imidazole-based COX-2 inhibitor was found to have an IC₅₀ of 0.71 µM. nih.gov

The inhibition of lanosterol 14α-demethylase by azole antifungals blocks the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death. tandfonline.com Similarly, the inhibition of nuclear sirtuins by compounds like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate has been confirmed through gene and protein expression analysis, establishing a strong inhibitory effect in cancer cell lines. nih.gov

In receptor-mediated actions, the effect can be agonistic or antagonistic. The imidazole derivative Losartan and its metabolite EXP3174 act as antagonists of the angiotensin II receptor. nih.gov They inhibit the contractile response to angiotensin II, with Losartan acting as a competitive antagonist and its metabolite showing noncompetitive characteristics. nih.gov In cancer therapy, derivatives can act as multi-target inhibitors. For instance, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide functions as a multi-target receptor tyrosine kinase (RTK) inhibitor, blocking the activity of EGFR, VEGFR-2, and PDGFR. nih.gov Other antitumor mechanisms include the inhibition of cyclin-dependent kinase (CDK) activity and the modulation of apoptotic pathways, such as up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2). rsc.org

Preclinical Drug Development and Lead Optimization

The chemical scaffold of this compound and its derivatives serves as a crucial starting point in preclinical drug development. Its utility lies in its reactive nature, allowing for a variety of chemical modifications, which is a cornerstone of lead optimization. In this phase, a "hit" or "lead" compound, often identified through initial screening, is systematically modified to enhance its therapeutic properties and reduce potential liabilities before it can be considered for clinical trials.

A significant area where this compound derivatives have been pivotal is in the development of anti-infective agents. For instance, 2-chloro-4-nitro-1H-imidazole is a key intermediate in the synthesis of advanced antitubercular and antileishmanial drugs. nih.govacs.org The process of lead optimization in this context involves intricate synthetic pathways to create analogues with improved potency, solubility, and pharmacokinetic profiles.

One notable example is the development of a preclinical candidate for visceral leishmaniasis, DNDI-0690. nih.gov The optimization process started from a biphenyl (B1667301) lead compound. Researchers systematically replaced one of the phenyl rings with bioisosteres like pyridine (B92270) or pyrimidine, which led to improved solubility and potency. nih.govacs.org Further modifications involving the introduction of more hydrophilic side chains, such as piperazine (B1678402) or piperidine, were explored to enhance solubility even further, although this sometimes resulted in reduced activity against Leishmania. nih.gov Through these meticulous modifications, an optimal candidate was identified that demonstrated superior efficacy in animal models. The 7R-enantiomer of a phenylpyridine analogue showed more than 99% inhibition in a Leishmania infantum hamster model at a dose of 12.5 mg/kg and was selected as the development candidate due to its optimal efficacy, safety, and pharmacokinetic properties. nih.govacs.org

The journey of the antitubercular drugs pretomanid (B1679085) (PA-824) and delamanid (B1670213) (OPC-67683) also highlights the importance of this scaffold. nih.gov These bicyclic nitroimidazoles emerged from extensive structure-activity relationship (SAR) studies aimed at improving upon an initial lead compound that showed promise but was discontinued (B1498344) due to mutagenicity concerns. nih.gov The optimization efforts successfully yielded potent drugs with no evidence of mutagenicity, which are active against both replicating and non-replicating mycobacteria. nih.gov

The general strategy in lead optimization involves several key steps:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogues by modifying different parts of the lead molecule to understand which chemical groups are essential for biological activity.

Improving Potency: Modifications are aimed at increasing the binding affinity of the compound to its biological target, often measured as the half-maximal inhibitory concentration (IC50).

Enhancing Selectivity: The compound is engineered to interact specifically with its intended target to minimize off-target effects.

Optimizing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the lead compound is improved to ensure it can reach its target in the body in sufficient concentrations and be cleared without causing undue toxicity. nih.gov

The following table summarizes key findings from the preclinical development of drugs derived from chloro-imidazole intermediates.

Initial Lead Scaffold/IntermediateOptimized Preclinical CandidateTherapeutic Target/IndicationKey Lead Optimization FindingsReference
Biphenyl NitroimidazooxazineDNDI-0690 (7R-enantiomer of a phenylpyridine analogue)Visceral LeishmaniasisBioisosteric replacement of a phenyl ring with pyridine improved solubility and potency. The 7R-enantiomer showed >99% inhibition in a hamster model. nih.govacs.org
Nitroimidazole ScaffoldPretomanid (PA-824)TuberculosisEmerged from SAR studies of an earlier lead to create a non-mutagenic compound with potent activity against drug-susceptible and multidrug-resistant TB. nih.gov
Nitroimidazole ScaffoldDelamanid (OPC-67683)TuberculosisDeveloped through extensive SAR exploration to yield a non-mutagenic drug effective against both replicating and non-replicating mycobacteria. nih.gov
Imidazolopiperazine Lead (Compound 1)8,8-dimethyl imidazolopiperazine analoguesMalariaDimethyl substitution on the piperazine core improved potency by ~10-fold and enhanced metabolic stability and oral exposure in mice. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment. While specific MD studies on the parent 2-Chloro-1H-imidazole are not extensively documented in publicly available research, investigations into its derivatives have demonstrated the utility of this technique.

For instance, a combined experimental and computational study on two novel imidazole (B134444) derivatives, 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole and 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole, utilized MD simulations to predict their reactive properties. researchgate.net These simulations, often performed in a simulated physiological environment, can reveal how the molecule behaves over time, which is crucial for understanding its stability and how it might interact with biological targets. tandfonline.com A 100-nanosecond molecular dynamics simulation, for example, can confirm the stability of a compound's complex with a protein, revealing a stable conformation and binding pattern. tandfonline.com

The stability of protein-ligand complexes involving imidazole derivatives has been a key focus of MD simulations. nih.gov By analyzing parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) over the simulation time, researchers can assess the stability of the binding. nih.gov For example, stable RMSD values for a protein-ligand complex suggest that the ligand remains securely bound in the active site.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescription
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating conformational stability.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues or atoms of the ligand, highlighting flexible regions.
Radius of Gyration (Rg) Represents the compactness of the protein-ligand complex.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to a solvent, providing insights into its interaction with the surrounding environment.
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and the protein, which are crucial for binding affinity.

This table provides a summary of common parameters used in MD simulations to analyze the dynamic behavior and stability of molecular systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. biointerfaceresearch.com These models are instrumental in predicting the properties of new, unsynthesized molecules, thereby streamlining the drug discovery process.

Prediction of Biological Activity and Toxicity (ADMET)

A significant application of QSAR is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov For derivatives of this compound, QSAR models can be developed to forecast their pharmacokinetic profiles and potential toxicity.

In silico ADMET prediction for novel imidazole-based compounds has been successfully performed in several studies. nih.gov For example, researchers designed four new imidazole-based drug candidates and used computational tools to predict their ADMET properties. nih.gov The results indicated that the designed compounds would have acceptable oral availability. nih.gov Furthermore, these in silico analyses predicted the compounds to be non-mutagenic, non-tumorigenic, non-irritant, and not harmful to the reproductive system. nih.gov

The development of a QSAR model typically involves a set of compounds with known activities. Statistical methods are then used to correlate molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed activity. nih.gov The predictive power of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validation coefficient (q²). A statistically significant QSAR model can then be used to predict the activity of new compounds in the same chemical class.

Table 2: Representative ADMET Properties Predicted by QSAR Models

PropertyDescriptionPredicted Outcome for Imidazole Derivatives
Absorption Oral availability and intestinal absorption.Acceptable oral availability predicted. nih.gov
Distribution Blood-brain barrier penetration, plasma protein binding.Data not extensively available in provided search results.
Metabolism Susceptibility to metabolism by cytochrome P450 enzymes.Data not extensively available in provided search results.
Excretion Clearance and half-life.Data not extensively available in provided search results.
Toxicity Mutagenicity, carcinogenicity, hepatotoxicity, etc.Predicted to be non-mutagenic, non-tumorigenic, and non-irritant. nih.gov

This table summarizes key ADMET properties and provides an overview of predicted outcomes for certain imidazole derivatives based on the available search results.

Computational Retrosynthesis and Derivative Design

Computational retrosynthesis is a method that assists in planning the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net This approach, often aided by artificial intelligence, can suggest feasible synthetic routes for novel derivatives of this compound.

The design of new derivatives is a crucial aspect of drug discovery, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. Computational modeling plays a vital role in this process. For instance, by understanding the structure-activity relationships from QSAR studies, chemists can rationally design new derivatives with enhanced biological activity.

The process of derivative design often involves:

Scaffold Hopping: Replacing the core structure of a molecule with a different one that maintains similar spatial arrangement of key functional groups.

Substituent Modification: Adding, removing, or modifying functional groups on the molecular scaffold to optimize interactions with the biological target.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties, potentially improving the compound's ADMET profile.

Computational tools can predict how these modifications will affect the molecule's properties, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. jneonatalsurg.com For example, the design of novel imidazole derivatives as potential analgesic and anti-inflammatory agents involved molecular docking studies to predict their binding affinity to the target receptor. nih.gov This computational screening helps to focus synthetic efforts on compounds that are most likely to be active.

Advanced Spectroscopic and Analytical Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

The IR spectrum of 2-Chloro-1H-imidazole exhibits characteristic absorption bands. A broad band in the region of 3400-2400 cm⁻¹ is typically assigned to the N-H stretching vibration, indicative of hydrogen bonding. The C=N and C=C stretching vibrations of the imidazole (B134444) ring appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy can also be used to identify these vibrational modes. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of this compound. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
N-H Stretch 3400 - 2400 IR
C-H Stretch 3100 - 3000 IR, Raman
C=N/C=C Ring Stretch 1600 - 1400 IR, Raman

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. pitt.edu

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. scirp.orgsemanticscholar.org This technique can confirm the molecular formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.govlcms.cz The fragmentation pattern of this compound provides valuable structural information. Common fragmentation pathways may include the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN), or other small neutral molecules. The analysis of these fragments helps to confirm the structure of the parent molecule. cyberleninka.ru

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this technique offers definitive insights into the molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal packing.

CompoundCrystal SystemSpace GroupKey Feature
2-Chloro-4-nitro-1H-imidazoleMonoclinicP21/cNearly planar imidazole ring

The stability and physical properties of a crystalline solid are largely dictated by the non-covalent interactions between its constituent molecules. In the case of this compound and its derivatives, hydrogen bonds and halogen bonds are the predominant forces influencing crystal packing.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms of the imidazole ring) in this compound suggests that hydrogen bonding plays a crucial role in its crystal structure. In the crystal structure of 2-Chloro-4-nitro-1H-imidazole, molecules are linked into dimers by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net These dimers are further connected into two-dimensional networks through N-H···N hydrogen bonds. nih.govresearchgate.net Similar N-H···N interactions are observed in the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, forming hydrogen-bonded chains. researchgate.net In more complex derivatives, such as those involving thiosemicarbazide (B42300) moieties, a three-dimensional framework can be established through a combination of O-H···N, N-H···O, O-H···S, and N-H···S hydrogen bonds, often involving solvent molecules. iucr.org

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms. This type of interaction is a significant factor in the crystal engineering of halogenated organic compounds. iucr.orgnih.govmdpi.com Studies on related chloro-imidazole derivatives have highlighted the importance of C-Cl···O and C-Cl···N halogen bonds in their crystal packing. iucr.orgnih.goviucr.org For example, in the crystal structures of 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole and 2-chloro-1-methyl-4-nitro-1H-imidazole, C-Cl···O halogen bonds are the primary interactions governing the crystal packing. iucr.orgnih.gov Interestingly, two different modes of halogen bonding were observed: a short, directional C-Cl···O contact in one derivative, and longer, less directional contacts in the other. iucr.orgnih.gov Furthermore, computational studies on 2-halo-functionalized imidazolium (B1220033) derivatives have explored the nature of ion-pair halogen bonds, which are influenced by substituents and the solvent environment. researchgate.net Short intermolecular Cl···O interactions have also been noted to provide further stabilization in the crystal structure of 2-Chloro-4-nitro-1H-imidazole. nih.gov

Interaction TypeExample DerivativeDescriptionReference
N-H···N Hydrogen Bond2-Chloro-4-nitro-1H-imidazoleLinks dimers into two-dimensional arrays. nih.govresearchgate.net
C-H···O Hydrogen Bond2-Chloro-4-nitro-1H-imidazoleForms inversion-related molecular dimers. nih.govresearchgate.net
C-Cl···O Halogen Bond5-chloro-1,2-dimethyl-4-nitro-1H-imidazolePrincipal interaction for crystal packing. iucr.orgnih.gov
Short Cl···O Interaction2-Chloro-4-nitro-1H-imidazoleProvides additional stabilization to the crystal structure. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS, TLC)

Chromatographic methods are essential for verifying the purity of this compound and for separating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For this compound and its derivatives, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. mdpi.comepa.gov The purity of the target compound can be confirmed to be greater than 95% by reversed-phase HPLC. mdpi.com The retention time in an HPLC analysis is a characteristic property of a compound under specific conditions (e.g., column, mobile phase, flow rate). For instance, a derivative, 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, showed a retention time of 1.492 minutes with a purity of 95.9%. mdpi.com HPLC methods have been developed for the determination of various imidazole antimycotics in commercial products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and thermally stable compounds. The purity of this compound can be assessed by GC, with purities of ≥ 98% being reported. chemimpex.com GC-MS analysis of derivatives can confirm the successful synthesis by identifying the molecular ion peak (M+). mdpi.com For example, the GC-MS analysis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine showed the molecular ion peaks at m/z 373 (M+) and 375 (M++2), consistent with the presence of a chlorine atom. mdpi.com GC-MS is also used to identify compounds in complex mixtures, such as plant extracts that may contain imidazole derivatives. oatext.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds, and checking the purity of a sample. japsonline.com For imidazole derivatives, TLC is often performed on silica (B1680970) gel plates, and the spots can be visualized under UV light or by using iodine vapors. mdpi.comjapsonline.com It is a standard procedure to monitor the progress of a reaction involving imidazole derivatives until the starting material disappears. mdpi.com

TechniqueApplicationKey Findings/ParametersReference
HPLCPurity assessment and quantificationReversed-phase columns are common; purity >95% can be confirmed. mdpi.comepa.gov
GC-MSPurity assessment and structural confirmationConfirms molecular weight and isotopic patterns from chlorine. Purity ≥ 98% reported. chemimpex.commdpi.com
TLCReaction monitoring and purity checkSilica gel plates with visualization under UV light or with iodine. mdpi.comjapsonline.com

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthesis Methods for 2-Chloro-1H-imidazole

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of imidazole (B134444) derivatives is no exception. researchgate.net Future research is focused on developing sustainable and green methods for producing this compound and its analogues, minimizing hazardous waste and energy consumption. researchgate.net Key areas of this research include the use of novel catalysts and alternative energy sources.

Solvent-free reaction conditions represent a significant step forward in green chemistry. ajgreenchem.com For instance, the synthesis of trisubstituted imidazoles has been achieved efficiently using a graphene oxide-based catalyst in a one-pot, solvent-free multicomponent reaction. ajgreenchem.com This approach not only simplifies the procedure but also reduces volatile organic solvent waste. ajgreenchem.com Similarly, ultrasound-assisted synthesis has emerged as a green technique that can accelerate reaction rates, improve yields, and lessen the need for harsh conditions in the preparation of imidazole derivatives. mdpi.com

The development of recyclable catalysts is another cornerstone of sustainable synthesis. researchgate.net Researchers are exploring solid-supported catalysts, such as polymer-supported oxidovanadium(IV) complexes and modified silica-coated cobalt ferrite (B1171679) nanoparticles, which can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. mdpi.commdpi.com These methodologies, while often demonstrated for more complex imidazole derivatives, lay the groundwork for greener synthetic routes to fundamental building blocks like this compound.

Table 1: Examples of Green Synthesis Approaches for Imidazole Derivatives

Green Chemistry Approach Catalyst/Method Key Advantages Relevant Compound Type
Solvent-Free Synthesis Graphene Oxide Modified with Tetramethylethylenediamine Ammonium (B1175870) Salt High yields, short reaction times, no by-products, catalyst is recoverable and metal-free. ajgreenchem.com Trisubstituted Imidazoles
Ultrasonic Irradiation CoFe₂O₄ Nanoparticles High yields (up to 95%) in short reaction times (20 min), recyclable magnetic catalyst. mdpi.com 2,4,5-Trisubstituted Imidazoles
Recyclable Catalysis Polymer-Supported Oxidovanadium(IV) Complexes High yields (up to 96%), catalyst recyclable for up to five cycles. mdpi.com 2,4,5-Trisubstituted Imidazoles
Ionic Liquid Promotion 1-methyl-3-pentylimidazolium tetrafluoroborate (B81430) ([pmim]BF₄) Simple, efficient, occurs at room temperature without organic solvents, recyclable ionic liquid. researchgate.net 2-Substituted Benzimidazoles

Exploration of this compound as a Precursor for Novel Heterocyclic Systems

The reactivity of the chlorine atom at the 2-position makes this compound an exceptionally useful precursor for constructing more complex and novel heterocyclic systems. Its ability to undergo nucleophilic substitution reactions allows for the introduction of a wide variety of functional groups, serving as a gateway to diverse molecular architectures.

One key strategy involves protecting the imidazole nitrogen, which facilitates specific reactions at other positions of the ring. For example, by protecting the N-1 position with a tetrahydro-2H-pyran-2-yl (THP) group, the C-5 position can be lithiated and subsequently alkylated with various electrophiles, offering a concise method for elaborating the imidazole backbone. researchgate.net Furthermore, this compound serves as a direct starting material for other halogenated imidazoles, such as 2-Bromo-1H-imidazole, through halogen exchange reactions.

The compound is also a key intermediate in the synthesis of biologically important molecules. For instance, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, a crucial intermediate for the angiotensin II antagonist Losartan, can be synthesized from chloroimidazole precursors. tandfonline.comacs.orgnih.gov This highlights the role of this compound derivatives as foundational building blocks in medicinal chemistry for creating compounds with significant therapeutic value. researchgate.net The versatility of this precursor enables the synthesis of a wide range of substituted imidazoles, including those fused with other ring systems, which are of interest for their potential applications in materials science and pharmaceuticals. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the design of this compound derivatives is poised to benefit significantly from these computational tools. scielo.br These technologies can accelerate the design-build-test-learn cycle by predicting the properties and biological activities of novel compounds before they are synthesized. scielo.br

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like Random Forest, are being developed for imidazole derivatives. scielo.br These models can identify key molecular descriptors and structural features that correlate with enhanced biological potency, such as anti-melanoma activity. scielo.br This allows researchers to rationalize structure-activity relationships within large libraries of compounds and to design new, more active analogues. scielo.br For example, computational studies have been used to design novel imidazole-based inhibitors of heme oxygenase-1 (HO-1), a target in cancer research. nih.gov These in silico methods predict binding affinity through molecular docking and assess pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to prioritize candidates for synthesis. nih.gov

Furthermore, ML-augmented molecular dynamics (MD) simulations provide deeper insights into the interactions between imidazole-based ligands and their biological targets, such as riboswitches or enzymes like Aurora Kinase. scielo.brnih.gov By analyzing binding modes and the stability of ligand-protein complexes, researchers can understand the subtle structural modifications that influence binding affinity and biological function, guiding the design of next-generation therapeutic agents. nih.govresearchgate.net

Table 2: Applications of AI/ML in the Development of Imidazole Derivatives

AI/ML Technique Application Target/Purpose Example Compound Class
QSAR Modeling (Random Forest) Predict anti-melanoma activity and guide the design of more potent analogues. Melanoma Imidazo[1,2-a]pyrazine derivatives scielo.br
Molecular Docking & ADMET Prediction Design novel inhibitors and predict their drug-likeness and safety profiles. Heme Oxygenase-1 (Cancer) Imidazole-based drug candidates nih.gov
ML-Augmented Molecular Dynamics Reveal insights into ligand binding affinity and activation mechanisms. ZTP Riboswitch Imidazole and triazole-based ligands nih.gov
Explainable AI & Molecular Docking Identify essential molecular properties for designing new drug candidates. Cyclooxygenase-2 (COX-2) COX-2 Inhibitors researchgate.net

Investigation of Catalytic Applications of this compound-Derived Ligands

Derivatives of this compound are gaining attention for their role as ligands in transition metal catalysis. lookchem.com The imidazole moiety can coordinate effectively with metal ions, and by modifying the imidazole scaffold, ligands can be tailored to enhance the efficiency and selectivity of various catalytic reactions. lookchem.com

One significant area of application is in cross-coupling reactions. Ferrocenyl imidazole complexes, synthesized from chloroimidazole precursors, have been used as catalysts in reactions like the Heck coupling. The stable complexes formed between imidazole-based ligands and transition metals like ruthenium and iridium are also being explored for their catalytic activity. bohrium.com For instance, half-sandwich ruthenium(II) and iridium(III) complexes containing imidazole-based phosphinite ligands have been successfully used in the transfer hydrogenation of ketones. bohrium.com

Moreover, imidazole derivatives are instrumental in creating catalysts for multicomponent reactions, which are highly efficient for building molecular complexity in a single step. mdpi.com Oxidovanadium(IV) and ruthenium(II) complexes with ligands derived from 2-chloromethylbenzimidazole or other imidazole-containing structures have proven to be highly active catalysts for the synthesis of biologically active trisubstituted imidazoles. mdpi.combohrium.com These catalytic systems are often robust and, in the case of heterogeneous catalysts, can be recycled and reused, aligning with the principles of green chemistry. mdpi.com The ability to fine-tune the steric and electronic properties of the imidazole ligand is key to optimizing catalyst performance for a broad range of substrates. bohrium.com

Translational Research for Therapeutic Applications of this compound Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. Derivatives of this compound are the subject of such research due to their wide spectrum of demonstrated biological activities, making them promising candidates for development into new therapeutic agents. lookchem.commdpi.com

The imidazole scaffold is a common feature in many biologically active compounds, and derivatives stemming from this compound have shown potential in several key therapeutic areas. mdpi.comijprajournal.com Extensive research has highlighted their potential as antimicrobial and antifungal agents, with some derivatives showing efficacy against anaerobic bacteria, protozoa, and various phytopathogenic fungi. ontosight.ainih.gov The mechanism often involves the alkylating properties of the molecule, which can disrupt essential biological processes like DNA replication in pathogens.

In oncology, various imidazole derivatives are being investigated for their anticancer properties. ontosight.ai Studies have shown that certain compounds can inhibit the growth of tumor cell lines, with research focusing on targets like heme oxygenase-1 or their ability to interfere with DNA synthesis in cancer cells. nih.govontosight.ai Beyond anti-infective and anticancer applications, derivatives have also been reported to possess anti-inflammatory and analgesic properties. The unique chemical structure of this compound allows it to serve as a versatile starting point for creating diverse libraries of compounds that can be screened for activity against a multitude of biological targets, fueling the pipeline of translational drug discovery. lookchem.com

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-1H-imidazole and its derivatives?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a one-step synthesis involves reacting 2-chloro-1H-benzo[d]imidazole with tosyl chloride (TsCl) in dichloromethane (CH2_2Cl2_2) and triethylamine (NEt3_3), yielding 71% after purification by flash chromatography . Optimization strategies include adjusting reaction time, temperature, and stoichiometry. Substituted derivatives (e.g., 4-nitro or thiophene-modified analogs) are synthesized by introducing functional groups at specific positions using Pd-catalyzed cross-coupling or electrophilic substitution .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., bond angles of 114.07° for N3—C34—C35 in derivatives) .
  • NMR spectroscopy : Confirms purity and substituent positions (e.g., 1^1H/13^{13}C shifts for imidazole protons and chlorine atoms).
  • HPLC and MS : Ensure >95% purity and validate molecular weight (e.g., 136.58 g/mol for this compound derivatives) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in dry, cool environments (P402) to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact (P210, P301+P310) .
  • Disposal : Neutralize with mild bases (e.g., sodium bicarbonate) and dispose via certified waste management (P501) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or reaction outcomes be resolved?

Discrepancies often arise from reaction conditions (e.g., catalyst loading, solvent polarity). For instance, yields for TsCl-mediated tosylation vary with NEt3_3 concentration and reaction time . Systematic DOE (Design of Experiments) approaches, coupled with computational retrosynthesis tools (e.g., AI models using Pistachio/Bkms_metabolic databases), can identify optimal parameters . Contradictions in biological activity (e.g., EGFR inhibition) may stem from assay variability or substituent electronic effects .

Q. What mechanistic insights exist for reactions involving this compound?

Copper(I)-catalyzed reactions proceed via oxidative addition intermediates, where the chloro group acts as a leaving site. Steric and electronic effects of substituents (e.g., nitro or thiophene groups) influence regioselectivity and transition-state stability . Hydrogen-bonding motifs (e.g., C–H⋯S interactions in crystal structures) also stabilize intermediates .

Q. How can computational modeling enhance derivative design and synthesis?

  • Docking studies : Predict binding affinities for targets like EGFR using 2-phenyl-1H-benzo[d]imidazole scaffolds (Table 1 in ).
  • ADMET prediction : Assess pharmacokinetics (e.g., logP, solubility) and toxicity via QSAR models .
  • Retrosynthesis AI : Tools like Reaxys_biocatalysis suggest feasible routes for novel derivatives (e.g., 2-(thiophen-2-yl)-1H-imidazoles) .

Q. What strategies improve the environmental stability of this compound?

Degradation under humidity or light is mitigated by:

  • Crystallographic stabilization : Hydrogen-bond networks in nitro derivatives reduce hygroscopicity .
  • Derivatization : Bulky substituents (e.g., 1-methyl or benzyl groups) enhance thermal stability .

Q. How do structural modifications impact biological activity?

  • Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance EGFR inhibition by increasing electrophilicity at the imidazole core .
  • Thiophene or furan rings improve solubility and target binding via π-π stacking (e.g., 2-(thiophen-2-yl)-1H-imidazoles in ). Cytotoxicity assays (e.g., MTT) validate selectivity against cancer cell lines .

Q. What are best practices for optimizing catalytic reactions involving this compound?

  • Catalyst selection : Pd(II) complexes (e.g., Chlorido(1,2-dimethyl-1H-imidazole)palladium) improve cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .
  • Temperature control : Low temps (0–5°C) minimize side reactions during nitro-group introduction .

Retrosynthesis Analysis

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Reactant of Route 1
2-Chloro-1H-imidazole
Reactant of Route 2
2-Chloro-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.